N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, may possess unique properties due to the presence of the cyanothiolan and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiolan Ring: Starting with a suitable thiol and a halogenated precursor, the thiolan ring can be formed through a nucleophilic substitution reaction.
Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine precursor.
Coupling Reactions: The final step involves coupling the thiolan and benzamide intermediates under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring would yield sulfoxides or sulfones, while reduction of the nitrile group would yield primary amines.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Possible applications in studying enzyme inhibition or receptor binding.
Industry: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiolan-3-yl)-2-methyl-3-(pyridin-2-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-methyl-3-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-14(16-7-2-3-9-20-16)5-4-6-15(13)17(22)21-18(11-19)8-10-23-12-18/h2-7,9H,8,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJZUCQEDMIDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC2(CCSC2)C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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